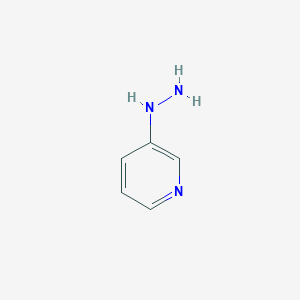
Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane” likely contains two aziridine rings, a phenyl group, an imidazole ring, and a phosphane group . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. The phenyl group is a six-membered aromatic ring, commonly known as a benzene ring. The imidazole ring is a five-membered ring containing two nitrogen atoms. The phosphane group contains a phosphorus atom .
Chemical Reactions Analysis
Aziridines are known to be reactive due to the ring strain of the three-membered ring . They can undergo ring-opening reactions with various nucleophiles . The imidazole ring can act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Aziridines are generally polar and can participate in hydrogen bonding, which could influence properties like solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Cooperative Catalytic Methoxycarbonylation of Alkenes
This compound has been used as a catalyst for olefin alkoxycarbonylation reactions . The catalyst was found to facilitate the formation of the active palladium hydride complex, which leads to the corresponding palladium acyl species . This key species is stabilized by the hemilabile coordination of the pyridyl nitrogen atom .
High-Performance Carbonylation of Alkenes
The compound has been identified as a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes . It exhibits better catalytic performance and stronger oxygen-resistance stability .
Alkoxycarbonylation of Sterically Hindered and Demanding Olefins
The compound has been reported to be used in a general and efficient Pd-catalysed alkoxycarbonylation of sterically hindered and demanding olefins . This includes a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQXUDKSNDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)

![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)